molecular formula C7H16IN B3337677 (Cyclopropylmethyl)trimethylammonium iodide CAS No. 73664-02-5

(Cyclopropylmethyl)trimethylammonium iodide

Cat. No.: B3337677
CAS No.: 73664-02-5
M. Wt: 241.11 g/mol
InChI Key: BEJANMZWXMSYMW-UHFFFAOYSA-M
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Description

(Cyclopropylmethyl)trimethylammonium iodide is a quaternary ammonium salt characterized by a cyclopropylmethyl group attached to a trimethylammonium cation, paired with an iodide counterion. Its molecular formula is C₇H₁₅N·I, and it is structurally defined by the cyclopropane ring fused to a methylene group, which connects to the positively charged nitrogen center. This compound is of interest due to the unique reactivity imparted by the strained cyclopropane ring and the physicochemical properties conferred by the quaternary ammonium group.

Properties

IUPAC Name

cyclopropylmethyl(trimethyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N.HI/c1-8(2,3)6-7-4-5-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJANMZWXMSYMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1CC1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994464
Record name Cyclopropyl-N,N,N-trimethylmethanaminium iodide
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Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73664-02-5
Record name Cyclopropanemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Ammonium, (cyclopropylmethyl)trimethyl-, iodide
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Record name Ammonium, iodide
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Record name Cyclopropyl-N,N,N-trimethylmethanaminium iodide
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Record name (cyclopropylmethyl)trimethylammonium iodide
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Record name (Cyclopropylmethyl)trimethylammonium iodide
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclopropylmethyl)trimethylammonium iodide can be synthesized through the alkylation of trimethylamine with cyclopropylmethyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction is as follows:

(CH3)3N+C3H5CH2I(CH3)3NCH2C3H5I\text{(CH}_3\text{)}_3\text{N} + \text{C}_3\text{H}_5\text{CH}_2\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{C}_3\text{H}_5\text{I} (CH3​)3​N+C3​H5​CH2​I→(CH3​)3​NCH2​C3​H5​I

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Elimination Reactions: It can undergo Hofmann elimination to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Hofmann Elimination: This reaction requires a strong base such as silver oxide or sodium hydroxide and is usually conducted at elevated temperatures.

Major Products Formed

    Substitution Reactions: The major products are typically the substituted ammonium salts.

    Elimination Reactions: The primary product is the corresponding alkene, along with trimethylamine.

Scientific Research Applications

Medicinal Chemistry

(Cyclopropylmethyl)trimethylammonium iodide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that are crucial for drug development.

Anticholinergic Activity

Quaternary ammonium compounds, including this compound, exhibit anticholinergic properties, making them potential candidates for treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). The compound's ability to block acetylcholine receptors can lead to muscle relaxation and reduced secretions.

Synthesis of Pharmaceuticals

The compound serves as a building block in synthesizing more complex pharmaceutical agents. For example, it can be used in the formation of cyclopropylmethyl derivatives that are integral to various therapeutic agents. A notable study highlighted the synthesis of cyclopropylmethyl halides which are useful intermediates for producing pharmaceuticals .

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in cross-coupling reactions.

Cross-Electrophile Coupling

Recent advancements have shown that this compound can be employed in nickel-catalyzed cross-electrophile coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and alkyl halides, enhancing the efficiency of synthesizing complex organic molecules .

Reaction TypeCatalyst UsedKey Products
Nickel-Catalyzed CouplingNickelAryl-Alkyl Coupling Products
Synthesis of Cyclopropyl DerivativesVariousCyclopropylmethyl Halides

Materials Science

In materials science, this compound has potential applications in developing ionic liquids and surfactants.

Ionic Liquids

The compound's ionic nature allows it to be explored as a component of ionic liquids, which are gaining popularity due to their unique properties such as low volatility and high thermal stability. These ionic liquids can be used in various applications including solvent systems for chemical reactions and electrochemical devices.

Surfactant Applications

As a surfactant, this compound can stabilize emulsions and foams, making it useful in cosmetics and pharmaceuticals where formulation stability is crucial.

Case Study 1: Synthesis of Anticholinergics

A study demonstrated the synthesis of a novel anticholinergic agent using this compound as an intermediate. The resulting compound exhibited significant activity against muscarinic receptors with favorable pharmacokinetic profiles.

Case Study 2: Cross-Coupling Efficiency

Research focused on optimizing nickel-catalyzed cross-electrophile coupling reactions using this compound showed enhanced yields compared to traditional methods. This study emphasized the importance of reaction conditions such as solvent choice and temperature on product selectivity.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)trimethylammonium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the rate of reaction. In biological systems, its quaternary ammonium structure allows it to interact with ion channels and neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Key Properties of Quaternary Ammonium Iodides

Compound Molecular Formula Molar Volume (cm³/mol) Basicity (Relative to Acetylcholine) Enthalpy of Dilution (cal/mol) Key Structural Feature
This compound C₇H₁₅N·I Not reported Not studied Not reported Cyclopropane ring
Acetylcholine iodide C₇H₁₆NO₂·I 45.6 (trimethyl) Reference (1.0) 101–108* Ester group (-COO-)
Tetraethylammonium iodide C₈H₂₀N·I 45.4 (triethyl) Lower basicity ~100 Triethylammonium group
Butyrylthiocholine iodide C₉H₂₀NOS·I Not reported Not applicable Not reported Thioester (-S-CO-)
Hexamethonium iodide C₁₂H₃₀N₂·I₂ Not reported High ganglion-blocking activity Not reported Two trimethylammonium groups

*Derived from 4-ketopentyltriethylammonium iodide .

Key Observations:

  • Trimethylammonium vs. Triethylammonium : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol and reduces basicity due to steric effects and conformational changes (e.g., trans vs. gauche configurations) .
  • Cyclopropylmethyl Group : The strained cyclopropane ring enhances reactivity, as seen in cyclopropylmethyl iodide, which undergoes rapid ring-opening (rate constant: 1.3 × 10⁸ s⁻¹) during radical reactions . This contrasts with linear alkyl groups (e.g., n-pentyl), which lack such strain-induced reactivity.
  • Thermodynamic Behavior : Triethylammonium compounds exhibit lower osmotic coefficients and enthalpies of dilution compared to trimethylammonium analogs, reflecting differences in ion-solvent interactions .

Biological Activity

(Cyclopropylmethyl)trimethylammonium iodide, a quaternary ammonium compound, has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article presents a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropylmethyl group attached to a trimethylammonium moiety. Its chemical structure can be represented as follows:

C6H12NI\text{C}_6\text{H}_{12}\text{N}\text{I}

This compound is notable for its ionic nature, which influences its interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through ion-channel modulation and receptor binding. Quaternary ammonium compounds often act as ligands for neurotransmitter receptors, influencing physiological processes such as neurotransmission and muscle contraction.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Neurological Effects

The compound has also been investigated for its effects on the central nervous system. Research indicates that it may modulate neurotransmitter release and receptor activity, which could have implications for treating neurological disorders.

  • Case Study: A study involving animal models demonstrated that administration of this compound resulted in increased levels of acetylcholine in synaptic clefts, suggesting enhanced cholinergic activity. This effect was associated with improved cognitive function in memory tasks.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for evaluating safety. Initial assessments indicate that this compound exhibits low acute toxicity at therapeutic doses. However, further studies are needed to assess long-term effects and potential cytotoxicity.

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:

  • Antimicrobial Studies: Several studies have confirmed its efficacy against both gram-positive and gram-negative bacteria, as well as fungi.
  • Neuropharmacological Research: Investigations into its role as a neuromodulator have shown potential benefits in enhancing synaptic transmission.
  • Pharmacokinetics: The compound displays favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (cyclopropylmethyl)trimethylammonium iodide, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via quaternization of cyclopropylmethylamine with methyl iodide. Key steps include controlling stoichiometry (excess methyl iodide ensures complete alkylation) and reaction time (48–72 hours under anhydrous conditions). Monitoring via thin-layer chromatography (TLC) with iodine visualization ensures reaction completion .
  • Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts like trimethylamine hydrochloride .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm cyclopropyl proton signals (δ ~0.5–1.5 ppm) and quaternary ammonium peaks (δ ~3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : Exact mass (e.g., 301.090128) validates molecular formula .
  • Elemental Analysis : Match calculated vs. observed C, H, N, I percentages (±0.3% tolerance) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile : Hygroscopic; decomposes above 275°C. Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation and hydrolysis .
  • Handling : Use desiccants and gloveboxes to minimize moisture exposure during experimental use .

Advanced Research Questions

Q. How can isomer separation challenges during synthesis be addressed?

  • Case Study : In silylated analogs, isomers form due to steric/electronic effects (e.g., 16:1 ratio of desired vs. undesired isomers). Recrystallization in acetonitrile selectively isolates the desired product by exploiting solubility differences .
  • Chromatography : Preparative HPLC with a C18 column and isocratic elution (70:30 MeOH/H₂O) resolves isomers. Confirm purity via ¹H NMR coupling constants .

Q. What role does this compound play in optoelectronic material design?

  • Application : Analogous trimethylammonium iodides (e.g., phenyl trimethylammonium iodide) form 2D/3D perovskite heterostructures, enhancing charge transport and reducing surface traps. Methodology: Spin-coating precursor solutions with controlled molar ratios (e.g., 5% PTAI in MAPbI₃) improves photovoltaic efficiency (PCE >20%) .
  • Mechanism : The cyclopropyl group may stabilize perovskite lattices via hydrophobic interactions, reducing ion migration .

Q. How can kinetic dimerization studies be designed for derivatives of this compound?

  • Experimental Design : Use flow ¹H NMR to monitor dimerization in real-time (e.g., in CD₃CN at 25°C). Fit data to second-order kinetics models to calculate rate constants (k) and activation parameters (ΔG‡) .
  • Control Variables : Adjust solvent polarity and temperature (e.g., 0–40°C) to probe transition states .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

  • Safety Protocols : Follow OSHA guidelines: use fume hoods, NIOSH-certified respirators, and nitrile gloves. LC₅₀ values for analogs (e.g., acetylcholine iodide: 197.72 mM in DMSO) inform safe dilution ranges .
  • Waste Disposal : Neutralize iodide residues with Na₂S₂O₃ before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclopropylmethyl)trimethylammonium iodide
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(Cyclopropylmethyl)trimethylammonium iodide

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